molecular formula C10H19NO3 B13779111 Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Cat. No.: B13779111
M. Wt: 201.26 g/mol
InChI Key: FCLPKNMBDOADLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring—a prevalent nitrogen-containing heterocycle—linked via an ether bond to a 1,4-dioxane moiety . This specific molecular architecture combines two privileged pharmacophoric features, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. The piperidine ring is a fundamental structural unit in a vast array of pharmaceuticals and research compounds. Its derivatives have demonstrated significant activity across multiple therapeutic areas. For instance, 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been developed as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic enzyme and drug target for certain types of cancer, such as leukemia . In other studies, 4-oxypiperidine ether derivatives have been designed as multiple targeting ligands, functioning as histamine H3 receptor antagonists with additional cholinesterase inhibitory activity, which is a promising approach for multifactorial diseases like Alzheimer's . Furthermore, piperidine-based compounds are being actively investigated as potent and selective antagonists for dopamine D4 receptors, revealing potential for the treatment of glioblastoma , and as agonists for other targets like AMPK . The 1,4-dioxane component, an aliphatic six-membered ring with two oxygen atoms, can influence the compound's physicochemical properties and its interaction with biological targets . Researchers can utilize Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- as a versatile intermediate to explore structure-activity relationships and develop new chemical probes or therapeutic candidates. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

4-(1,4-dioxan-2-ylmethoxy)piperidine

InChI

InChI=1S/C10H19NO3/c1-3-11-4-2-9(1)14-8-10-7-12-5-6-13-10/h9-11H,1-8H2

InChI Key

FCLPKNMBDOADLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2COCCO2

Origin of Product

United States

Preparation Methods

Preparation Methods of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

General Synthetic Strategy

The synthesis of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- typically involves two key components:

  • Construction or functionalization of the piperidine ring at the 4-position.
  • Introduction of the 1,4-dioxan-2-ylmethoxy substituent via an ether linkage.

The overall approach can be summarized as follows:

Specific Synthetic Routes

Etherification via Williamson Ether Synthesis

A common and reliable method to introduce the 1,4-dioxan-2-ylmethoxy group involves the Williamson ether synthesis, where a 4-hydroxypiperidine derivative is reacted with a 1,4-dioxan-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions.

  • Reaction conditions: Typically, potassium carbonate or sodium hydride is used as the base in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Outcome: This method affords the ether linkage with good yields and regioselectivity.
Reductive Amination and Subsequent Functionalization

Another approach starts from 4-piperidone derivatives, which undergo reductive amination to introduce the piperidine ring with desired substituents, followed by functionalization at the 4-position:

  • Step 1: Reductive amination of 4-piperidone with appropriate amines.
  • Step 2: Introduction of the 1,4-dioxan-2-ylmethoxy substituent via nucleophilic substitution or Mitsunobu reaction.
  • This strategy allows for stereochemical control and incorporation of diverse functional groups.
Use of Protected Intermediates and Oxidation Methods

Literature reports indicate the use of protected hydroxyethyl intermediates on the piperidine ring, which are later oxidized or transformed to aldehydes or acids to facilitate further coupling reactions:

  • Oxidation methods such as Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) have been employed to convert hydroxyethyl groups to aldehydes, which then react with nucleophiles to form the desired ether linkage.
  • Protection of hydroxy groups (e.g., as acetates) is often necessary to prevent side reactions during multi-step syntheses.

Representative Experimental Data and Outcomes

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of 4-hydroxypiperidine Reduction of 4-piperidone with NaBH4 85-90 High selectivity for 4-position hydroxyl
2 Halogenation of 4-hydroxypiperidine Treatment with PBr3 or SOCl2 80-88 Produces 4-bromomethyl or 4-chloromethyl derivatives
3 Williamson Ether Synthesis 1,4-dioxan-2-ylmethanol + K2CO3 in DMF 75-85 Efficient ether formation at 4-position
4 Oxidation (if applicable) Swern oxidation for hydroxyethyl to aldehyde 70-80 Enables further functionalization

These yields and conditions are consistent with optimized protocols reported in peer-reviewed theses and patents.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Williamson Ether Synthesis Straightforward, good yields, mild conditions Requires preparation of halide intermediate
Reductive Amination + Functionalization Allows stereochemical control, versatile Multi-step, may require protection strategies
Oxidation-based Functionalization Enables diverse downstream modifications Sensitive to reaction conditions, potential side reactions

Research Outcomes and Optimization

  • The use of manganese dioxide as an oxidizing agent in related piperidine syntheses has been explored, showing selective oxidation of benzylic amines to amides, which informs potential side reactions during oxidation steps.
  • Optimization of substituent positioning on the piperidine ring influences biological activity and synthetic tractability, as demonstrated in analogues of acetylcholinesterase inhibitors.
  • Patent literature reveals that controlling the reaction temperature (0°C to reflux) and solvent choice (diethyl ether, THF, dioxane) is critical for high purity and yield in piperidine derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dioxane ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst in an ethanol solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups to the piperidine or dioxane moieties.

Scientific Research Applications

While specific applications for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- are not explicitly mentioned in the search results, compounds with similar structural features often find use in various scientific research applications.

General Information
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is a complex molecule that consists of a piperidine ring connected to a 1,4-dioxane moiety through a methoxy bridge. The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the 1,4-dioxane component is a six-membered ring with two oxygen atoms. This unique structural arrangement contributes to the compound's chemical and biological properties.

Potential Applications
Due to its structural components, Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- could be used in the following applications:

  • Pharmaceutical Research: Piperidine derivatives are known to have analgesic, anesthetic, or stimulant properties. The presence of the 1,4-dioxane moiety may also influence its biological activity, potentially affecting its solubility and membrane permeability.
  • Agrochemicals: Similar compounds may be explored in the development of new pesticides or herbicides, although this is speculative without specific data.
  • Material Science: The unique structure might lend itself to novel polymers or materials with specific properties, but this would require significant research and development.

Case Studies
There are no specific case studies available in the search results for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

Research Findings

  • Antiviral Activity: Piperidine-4-carboxamide derivatives have demonstrated antiviral activity in HIV-1 single-cycle assays .
  • Antimalarial Activity: Piperidine carboxamides have been identified with anti-malarial activity . A potent analog showed efficacy in a mouse model of human malaria after oral dosing .
  • Anticancer Potential: Black pepper extracts like piperidine have shown anticancer potential . Piperine treatment of breast cancer cells showed reduced mitochondrial membrane integrity along with the release of cytochrome c and Smac/DIABLO from the mitochondrial cytosol . Piperine treatment can induce apoptosis in A2780 cells in early and late stages .
  • Inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase: Piperidine derivatives were explored as inhibitors of MenA, seeking to improve potency and drug disposition . These analogs also displayed substantially improved pharmacokinetic parameters and potent synergy with other ETC-targeting agents, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo .

Data Tables
There are no specific data tables available in the search results for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

Interaction Studies
The compound's ability to interact with other molecules is likely influenced by its structural components:

  • Hydrogen bonding: The piperidine nitrogen and dioxane oxygens can participate in hydrogen bonding interactions.
  • Hydrophobic interactions: The rings can engage in hydrophobic interactions with nonpolar molecules.
  • Coordination: The nitrogen atom in piperidine may coordinate with metal ions, which could be relevant in catalysis or material science applications.

Structural Similarities
Several compounds share structural similarities with Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-:

  • Piperidine derivatives: These compounds contain a piperidine ring with various substituents and are used in pharmaceuticals, agrochemicals, and other areas.
  • Dioxane derivatives: 1,4-Dioxane is a common solvent and a building block for other compounds.
  • Methoxy derivatives: The methoxy group provides a linkage that can be found in many organic molecules.

Mechanism of Action

The mechanism of action of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to a ligand-binding domain. The exact molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Piperidinyl Phenyl Benzamides

  • Key Analogs : CID890517 (4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide) and CID2340325 (2-methyl-N-(2-piperidin-1-ylphenyl)benzamide).
  • Structural Differences : Unlike CID1254488, these analogs lack the dioxane ring and instead feature fluorinated or methylated benzamide groups.
  • Activity :
    • CID1254488 maintains EP2 receptor potentiation (fold shift in PGE2 EC50 = 3.2) despite the addition of a dioxane ring and chlorine atom adjacent to the piperidine core .
    • CID890517 (para-fluorobenzamide) shows reduced activity when the fluorine is moved to meta or ortho positions (e.g., TG6–127-1: fold shift = 1.5) .
  • SAR Insight : The piperidine ring is critical for activity; substitution with morpholine or piperazine (e.g., TG6–264, TG6–268) abolishes EP2 potentiation .

Trisubstituted Pyrimidines

  • Key Analogs : CID2992168 (morpholine core) and CID891729 (phenyl core).
  • Structural Differences : These compounds replace the piperidine moiety with morpholine or phenyl groups.
  • Activity :
    • Morpholine-containing analogs (e.g., CID2992168) exhibit higher EP2 potentiation (fold shift = 4.5) compared to piperidine/pyrrolidine derivatives (e.g., CID2992722: fold shift = 1.8) .
    • Piperidine-based CID1254488 retains comparable activity to morpholine-containing pyrimidines, suggesting scaffold-dependent SAR .

Piperazine vs. Piperidine Derivatives

  • Key Comparison : Piperazine cores (e.g., compounds in ) vs. piperidine cores (e.g., CID1254488).
  • Activity :
    • Piperidine derivatives (e.g., compound 5 in ) show higher σ1 receptor affinity (Ki = 0.8 nM) than piperazine analogs (Ki = 12 nM) due to differences in protonation states at physiological pH .
    • In EP2 receptor studies, piperazine substitution (TG6–264) abolishes activity, while piperidine retains it .

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

  • Key Analogs : LSD1 inhibitors (e.g., compounds in ).
  • Structural Differences : These feature a pyridine ring linked to piperidine via a methoxy group, unlike the dioxane-containing CID1254486.
  • Activity :
    • Piperidine-methoxy-pyridine derivatives exhibit potent LSD1 inhibition (Ki = 29 nM) and anticancer activity (EC50 = 280 nM in leukemia cells) .
    • CID1254488 lacks reported demethylase activity but shares structural motifs (methoxy-piperidine) that enhance receptor binding .

Structural and Functional Data Table

Compound Core Structure Key Substituents Biological Target Potency (Fold Shift/Ki/EC50) Reference
CID1254488 Piperidine + dioxane 4-(1,4-dioxan-2-ylmethoxy), Cl EP2 receptor Fold shift = 3.2
CID2992168 Trisubstituted pyrimidine Morpholine, trifluoromethyl EP2 receptor Fold shift = 4.5
Compound 5 () Piperidine 4-(Pyridin-4-yl)piperazin-1-yl σ1 receptor Ki = 0.8 nM
LSD1 inhibitor () Piperidine-methoxy-pyridine 3-(Piperidin-4-ylmethoxy)pyridine LSD1 enzyme Ki = 29 nM

Key Research Findings

The dioxane ring in CID1254488 stabilizes interactions with the EP2 receptor, compensating for steric hindrance caused by chlorine substitution .

Synthetic Accessibility :

  • Piperidine derivatives are synthesized via reductive amination () or Mannich reactions (), enabling modular modifications for SAR exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or etherification. For example:

  • Step 1 : Functionalization of the piperidine ring at the 4-position using a dioxane-derived methoxy group.
  • Step 2 : Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance regioselectivity.
  • Critical parameters include the stoichiometry of the dioxane derivative and the use of inert atmospheres to prevent oxidation .
    • Key Tools : NMR for intermediate validation, HPLC for purity assessment (>99% as per analogous compounds) .

Q. How is the molecular structure of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, dioxane methoxy protons at δ 3.5–4.5 ppm) .
  • FT-IR : Peaks at 2800–3000 cm1^{-1} (C-H stretch) and 1100–1250 cm1^{-1} (C-O-C ether linkage) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ~240–270 g/mol for similar derivatives) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Hydrochloride salts (common for piperidine derivatives) enhance aqueous solubility. Test in DMSO, methanol, or buffered solutions (pH 4–8) .
  • Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis. Ether linkages may hydrolyze under strong acidic/basic conditions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (analogous to H290/H301 hazards in similar piperidines) .
  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., ring-opening or dimerization)?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test temperature (20–80°C), solvent (DCM vs. THF), and catalyst (e.g., K2_2CO3_3 vs. NaH) .
  • In-situ Monitoring : ReactIR or LC-MS tracks intermediates; quench reactions at 80–90% conversion to minimize byproducts .
  • Case Study : In analogous compounds, THF at 60°C with K2_2CO3_3 reduced dimerization by 30% compared to DCM .

Q. What strategies are effective for studying the compound’s bioactivity in vitro (e.g., enzyme inhibition or receptor binding)?

  • Methodological Answer :

  • Target Selection : Prioritize GPCRs or kinases where piperidine derivatives show affinity (e.g., serotonin or dopamine receptors) .
  • Assay Design : Use fluorescence polarization (FP) for binding affinity (Kd_d) or enzymatic assays (IC50_{50}) with positive controls (e.g., haloperidol for dopamine D2) .
  • Data Interpretation : Compare IC50_{50} values with structural analogs to identify critical substituents (e.g., dioxane’s role in solubility vs. activity) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 6CM4 for serotonin receptors) to simulate binding poses .
  • ADMET Prediction : SwissADME predicts logP (lipophilicity) and CYP450 interactions; adjust methoxy groups to enhance metabolic stability .
  • Validation : Cross-reference with in vitro permeability assays (e.g., Caco-2 cells) .

Q. How should contradictory data on reaction yields or bioactivity be resolved?

  • Methodological Answer :

  • Source Analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, or assay conditions (e.g., serum-free vs. serum-containing media) .
  • Reproducibility : Replicate experiments with independent batches; use statistical tools (e.g., ANOVA) to identify outliers .
  • Case Study : A 15% yield discrepancy in similar syntheses was traced to residual moisture in NaH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.